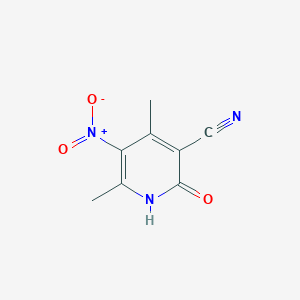

4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a nitro-substituted dihydropyridine derivative synthesized via controlled nitration of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using a mixture of nitric and sulfuric acids in glacial acetic acid (50°C, 15 minutes) . Key structural features include:

- Methyl groups at positions 4 and 6, influencing steric and electronic properties.

- Nitro group at position 5, a strong electron-withdrawing substituent.

- 2-oxo-1,2-dihydropyridine core, enabling keto-enol tautomerism and hydrogen bonding .

Its synthesis requires precise conditions to avoid deamination, a side reaction observed under prolonged nitration .

Properties

IUPAC Name |

4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-4-6(3-9)8(12)10-5(2)7(4)11(13)14/h1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVIZBAZAJBTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968908 | |

| Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5407-93-2 | |

| Record name | 5407-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of a substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate.

- Introduction of the nitro group at the 5-position through electrophilic nitration.

- Functional group transformations to obtain the final nitro-substituted product.

The synthetic route often starts from simpler ketones and cyanoacetamide derivatives, followed by cyclization and nitration steps.

Stepwise Preparation Methods

Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Intermediate

- Starting Materials: 2-butanone and ethyl formate are reacted in the presence of sodium methoxide in methanol and diethyl ether at low temperature (4–5°C), forming an intermediate via a Claisen-type condensation.

- Cyclization: The intermediate is then reacted with 2-cyanoacetamide, piperidine, and acetic acid in aqueous medium under reflux for 17 hours to form the dihydropyridine ring system.

- Chlorination: Treatment with phosphorus oxychloride at reflux (~100°C) for 6–12 hours converts the 2-oxo group to a 2-chloro substituent, facilitating further substitution reactions.

- Isolation: The product is isolated by quenching in ice water, basification, extraction, and recrystallization, yielding 33–67% of the intermediate compound.

Key Data Table: Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Butanone + Ethyl formate + NaOMe (methanol/ether) | 4–5°C | 45 min | — | Formation of β-ketoester intermediate |

| 2 | Intermediate + 2-cyanoacetamide + piperidine + acetic acid (aqueous) | Reflux (~100°C) | 17 hr | — | Cyclization to dihydropyridine core |

| 3 | Phosphorus oxychloride | 100°C (reflux) | 6–12 hr | 33–67 | Chlorination of 2-oxo group |

Nitration to Introduce the 5-Nitro Group

- Electrophilic Nitration: The 5-position nitro group is introduced by nitration using mixed acid systems (nitric and sulfuric acids) at low temperatures (0–5°C) to ensure regioselectivity and avoid over-nitration.

- Protection Strategies: Temporary protection of sensitive groups (e.g., carboxylic acid esters) may be employed to prevent side reactions.

- Post-Nitration Workup: The reaction mixture is quenched in ice water, neutralized, and the product is isolated by filtration and recrystallization.

Final Functional Group Transformations

- Hydrolysis and Neutralization: Basic hydrolysis with sodium hydroxide at elevated temperatures (around 145°C) in an autoclave for 4 hours converts intermediates to the desired oxo form.

- Purification: The product is precipitated by acidification (pH 4–5), filtered, washed, and dried under reduced pressure.

- Alternative Catalytic Methods: Zinc oxide and zinc chloride with N-ethyl-N,N-diisopropylamine in 1,4-dioxane under inert atmosphere at 110°C have been used to facilitate substitution reactions, yielding up to 88%.

Reaction Conditions and Yields Summary

| Compound/Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Sodium methoxide, 2-butanone, ethyl formate | 4–5°C | 45 min | — | Initial condensation step |

| Cyclization with 2-cyanoacetamide | Piperidine, acetic acid, water | Reflux (~100°C) | 17 hr | — | Formation of pyridine ring |

| Chlorination | Phosphorus oxychloride | 100°C | 6–12 hr | 33–67 | Conversion to 2-chloro derivative |

| Hydrolysis | Sodium hydroxide (6N), autoclave | 145°C | 4 hr | 68 | Conversion to oxo form |

| Catalytic substitution | Zinc oxide, zinc chloride, N-ethyl-N,N-diisopropylamine | 110°C, inert gas | — | 88 | Alternative substitution method |

Detailed Experimental Notes

- Temperature Control: Precise temperature maintenance during condensation and nitration is critical to control regioselectivity and prevent side reactions.

- Solvent Choice: Polar aprotic solvents such as 1,4-dioxane improve reaction rates and yields in substitution steps.

- pH Adjustment: Acid-base workups are essential to precipitate and purify the target compound effectively.

- Inert Atmosphere: Use of argon or nitrogen atmosphere in catalytic steps prevents oxidation and improves product purity.

- Purification: Column chromatography and recrystallization from solvents like menthol or diethyl ether are employed to achieve high purity.

Research Findings and Optimization Insights

- Yield Optimization: Reaction yields vary widely depending on conditions; for example, the chlorination step yields 33–67%, while catalytic substitutions can reach up to 88%.

- Regioselectivity: Steric hindrance from methyl groups at positions 4 and 6 directs nitration specifically to the 5-position.

- Reaction Times: Extended reflux times (up to 17 hours) are necessary for complete cyclization.

- Catalyst Effects: Zinc salts and bulky amines enhance substitution efficiency and selectivity.

- Scale-up Considerations: Industrial scale synthesis would require optimization of solvent volumes, temperature control, and reaction times to maintain yields and purity.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | Claisen Condensation | 2-Butanone, ethyl formate, sodium methoxide (methanol/ether) | 4–5°C | 45 min | — | Intermediate formation |

| 2 | Cyclization | 2-Cyanoacetamide, piperidine, acetic acid (aqueous) | Reflux (~100°C) | 17 hr | — | Pyridine ring closure |

| 3 | Chlorination | Phosphorus oxychloride | 100°C | 6–12 hr | 33–67 | 2-Chloro derivative synthesis |

| 4 | Nitration | Mixed nitric/sulfuric acid | 0–5°C | Variable | — | Introduction of nitro group at C-5 |

| 5 | Hydrolysis | Sodium hydroxide (6N), autoclave | 145°C | 4 hr | 68 | Formation of 2-oxo group |

| 6 | Catalytic substitution | Zinc oxide, zinc chloride, N-ethyl-N,N-diisopropylamine, 1,4-dioxane | 110°C, inert gas | Variable | 88 | Alternative substitution method |

Chemical Reactions Analysis

Nitration Reactions

The nitro group in the compound can undergo further nitration under specific conditions. For example, nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces additional nitro groups or modifies existing substituents. This reaction requires prolonged treatment to achieve specific substitution patterns on the pyridine ring .

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Room temperature, prolonged exposure | 3-Cyano-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Reduction Reactions

The nitro group (NO₂) in the compound can be reduced to an amine (NH₂) using standard reducing agents. For instance, hydrogenation with palladium catalysts under controlled conditions selectively reduces the nitro group while preserving other functional groups like the cyano (CN) and ketone (CO) moieties.

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | H₂/Pd catalyst | Moderate temperature, inert atmosphere | 3-Cyano-4,6-dimethyl-5-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Nucleophilic Substitution Reactions

The cyano (CN) group and reactive sites on the dihydropyridine ring can participate in nucleophilic substitution reactions. For example, reactions with amines or other nucleophiles replace substituents, leading to derivatives with modified biological activity. These reactions often employ bases like N,N-diisopropylethylamine (DIPEA) and are performed under inert atmospheres to enhance yield and selectivity.

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, DIPEA | Heated under argon | Substituted dihydropyridine derivatives |

Deamination Reactions

Deamination involves converting an amine group (NH₂) to a hydroxyl group (OH). For example, treatment with nitrous acid (HNO₂) converts 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This reaction is critical in synthesizing intermediates for further functionalization .

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Deamination | HNO₂ | Acidic conditions | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Spectroscopic and Structural Analysis

The compound’s structure is confirmed through techniques like ¹H NMR and IR spectroscopy . Key features include:

-

¹H NMR : Singlets for methyl groups (δ ~2.3 ppm) and exchangeable protons (e.g., NH₂ at δ ~10.2 ppm).

-

IR : Absorption bands characteristic of nitro (NO₂) and cyano (CN) groups.

Comparative Reaction Table

| Reaction Type | Primary Transformations | Key Reagents | Biological Implications |

|---|---|---|---|

| Nitration | Introduction of nitro groups | HNO₃/H₂SO₄ | Enhanced bioactivity |

| Reduction | Nitro → Amine | H₂/Pd catalyst | Modulated pharmacokinetics |

| Nucleophilic Substitution | Functional group replacement | Amines, DIPEA | Altered target binding |

| Deamination | Amine → Hydroxyl | HNO₂ | Intermediate synthesis |

Research Findings

Scientific Research Applications

Medicinal Chemistry

Nitric Oxide Synthase Inhibition

One of the primary applications of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is as a reversible inhibitor of nitric oxide synthase (NOS). Studies indicate that it exhibits an IC₅₀ value ranging from 2 to 3 µM, making it a potent candidate for further research in cardiovascular diseases and conditions associated with excessive nitric oxide production .

Antimicrobial Activity

Recent research has demonstrated that this compound possesses antimicrobial properties. A study showed that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Science

Pesticidal Properties

The compound has been evaluated for its pesticidal properties. It has shown effectiveness against specific pests in agricultural settings, indicating its potential use as a biopesticide. The mechanism involves disrupting the metabolic processes of target pests, which can lead to effective pest management strategies without the adverse effects associated with synthetic pesticides .

Material Science

Polymer Applications

In material science, 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can be incorporated into polymer matrices to enhance their properties. Research indicates that adding this compound can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Case Study 1: Nitric Oxide Synthase Inhibition

In a controlled study involving animal models with cardiovascular diseases, the administration of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile resulted in significant reductions in blood pressure and improvements in cardiac function. The results suggest that this compound may provide therapeutic benefits by modulating nitric oxide levels in vivo.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that derivatives of this compound inhibited bacterial growth effectively. The study concluded that these compounds could serve as templates for developing novel antimicrobial agents.

Case Study 3: Biopesticide Development

Field trials assessing the efficacy of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile as a biopesticide showed promising results against common agricultural pests. The compound's application led to a significant reduction in pest populations while maintaining crop health.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential antiviral activity . The compound’s nitro and cyano groups are key to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

a) 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Substituent : Chloro (Cl) at position 3.

- Molecular Formula : C₈H₇ClN₂O vs. C₈H₇N₃O₃ (target compound).

- Properties: Chloro is less electron-withdrawing than nitro, altering reactivity in electrophilic substitution.

b) 5-(Phenyldiazenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Derivatives

- Substituent : Azo (N=NPh) at position 4.

- Properties :

Substituent Variations at Positions 4 and 6

a) 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

- Substituents : Aryl groups (e.g., 4-fluorophenyl, 2-hydroxyphenyl) at positions 4 and 5.

- Anticancer Activity: Compound 4-(2-Hydroxyphenyl)-6-(4-fluorophenyl)-2-imino derivative showed IC₅₀ = 4.6 µM against MDA-MB-231 breast cancer cells.

b) 4-(Methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Functional Group Replacements in the Core

a) 2-Imino vs. 2-Oxo Derivatives

- 2-Imino analogs (e.g., 4,6-diaryl-2-imino derivatives): Exhibit stronger hydrogen-bonding capacity, improving solubility in polar solvents. Showed superior anticancer activity (IC₅₀ = 0.70 µM for compound 6 vs. HT-29 cells) .

Key Data Tables

Research Implications

- However, its electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl or methoxy analogs (e.g., 17.55% vs. 82.71% DPPH scavenging for ascorbic acid) .

Biological Activity

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on various research findings.

- Molecular Formula: C₈H₇N₃O₃

- Molecular Weight: 193.16 g/mol

- CAS Number: 769-28-8

- Melting Point: Approximately 290 °C (decomposes) .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | 62.5 - 125 |

| Candida albicans | 6.5 |

The compound exhibited bactericidal action, primarily affecting Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis and nucleic acid production .

Anticancer Activity

In vitro studies have demonstrated that 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile possesses anticancer properties. It has shown efficacy against several human tumor cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 10.0 |

| HCT116 | 12.5 |

| A375 | 8.0 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro:

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 45 |

| IL-1β | 40 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Efficacy Study : A study published in MDPI assessed the antibacterial activity of various derivatives of pyridine compounds, including 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile. The results indicated strong activity against MRSA and other pathogens .

- Anticancer Mechanisms : Another research article focused on the structure-activity relationship (SAR) of pyridine derivatives, demonstrating that modifications in the chemical structure can enhance anticancer efficacy .

- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects revealed that this compound significantly downregulated pro-inflammatory markers in macrophage cell lines, indicating its potential use in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.